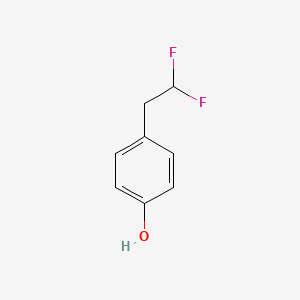

4-(2,2-Difluoroethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLLRJWJRUCKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784794-52-0 | |

| Record name | 4-(2,2-difluoroethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2,2-difluoroethyl)phenol physicochemical properties and lipophilicity

Technical Whitepaper: Physicochemical Profiling & Lipophilicity of 4-(2,2-difluoroethyl)phenol

), and Bioisosteric Utility of 4-(2,2-difluoroethyl)phenol.Executive Summary: The Fluorine Bioisostere Advantage

In modern drug discovery, 4-(2,2-difluoroethyl)phenol represents a critical building block for "Fluorine Scans"—the systematic replacement of hydrogen or alkyl groups with fluorinated motifs to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The 2,2-difluoroethyl group (

This guide details the physicochemical profile of this molecule, focusing on the causality between its fluorinated architecture and its lipophilic behavior.[1][2][3]

Molecular Architecture & Physicochemical Profile

The introduction of the gem-difluoro motif at the terminal position of the ethyl chain alters the electronic landscape of the phenol ring through inductive effects, albeit weakly due to the insulating methylene spacer.

Table 1: Physicochemical Properties (Predicted & Empirical)

| Property | Value (Approx.) | Context/Comparison |

| Molecular Formula | -- | |

| Molecular Weight | 158.15 g/mol | -- |

| 2.2 – 2.4 | Similar to 4-ethylphenol (2.4); lower than 4-trifluoromethylphenol (3.0).[4] | |

| 2.2 – 2.4 | Neutral at physiological pH (Phenols ionize > pH 9). | |

| pKa (Phenolic OH) | ~9.6 – 9.8 | Slightly more acidic than 4-ethylphenol (~10.0) due to weak |

| H-Bond Donors | 2 | Phenolic |

| H-Bond Acceptors | 3 | Phenolic Oxygen + 2 Fluorine atoms. |

| Polar Surface Area (TPSA) | ~20.2 Ų | Fluorine contributes minimal TPSA in standard models, but affects local polarity. |

Structural Logic & The "Fluorine Effect"

The following diagram illustrates how the 2,2-difluoroethyl group influences the core phenol structure compared to a standard ethyl group.

Figure 1: Structure-Property Relationship (SPR) map detailing the impact of the 2,2-difluoroethyl group.

Deep Dive: Lipophilicity ( ) Assessment

Lipophilicity is the primary driver for this molecule's utility. The 2,2-difluoroethyl group is unique because the

-

The Mechanism: Fluorine is hydrophobic, but the

bond is highly polar. In 2,2-difluoroethyl, the terminal proton ( -

Why this matters: It allows researchers to block metabolic "soft spots" (the terminal methyl group) without significantly increasing the overall lipophilicity, which could otherwise lead to poor solubility or high clearance.

Protocol: High-Throughput LogD Determination (Chromatographic Method)

While the "Shake-Flask" method is the gold standard, modern profiling uses HPLC-based hydrophobicity indexing (CHI) for speed and reproducibility.

Methodology: CHI LogD via Fast-Gradient HPLC

-

Principle: Retention time (

) on a C18 column correlates linearly with -

System: Agilent 1290 Infinity II or equivalent UHPLC.

-

Column: Acquity UPLC BEH C18 (

). -

Mobile Phase:

-

A: 10 mM Ammonium Acetate, pH 7.4 (mimics physiological blood pH).

-

B: Acetonitrile (ACN).

-

-

Calibration Standards: Inject a mixture of 5-7 standards with known

values (e.g., Theophylline, Benzene, Toluene, Chlorobenzene, Benzophenone).

Step-by-Step Workflow:

Figure 2: Chromatographic Hydrophobicity Index (CHI) workflow for rapid LogD determination.

Data Validation:

-

Acceptance Criteria: The

of the calibration curve must be -

Control: Run 4-ethylphenol as a positive control; its

should resolve within

Acidity (pKa) & Solubility

The pKa of the phenolic hydroxyl is critical for understanding the ionization state at physiological pH.

-

Prediction: The 2,2-difluoroethyl group exerts a negative inductive effect (-I) . However, because it is separated from the ring by a methylene group (

), this effect is attenuated. -

Expected pKa: The pKa is expected to be 9.6 – 9.8 .

Solubility Implications:

At pH 7.4, the molecule exists primarily (>99%) in the neutral, protonated form. This suggests low aqueous solubility (

Synthesis & Purity Considerations

For researchers synthesizing this material for testing, ensuring the integrity of the difluoroethyl group is paramount, as it can be sensitive to strong bases (elimination to vinyl fluoride).

Recommended Synthetic Pathway (Bioisostere Installation): A robust method involves the cross-coupling of 4-iodophenol (protected as a silyl ether) with a 2,2-difluoroethyl metal species or via a radical mechanism.

-

Precursor: 4-(benzyloxy)iodobenzene.

-

Reagent: 1,1-difluoro-2-iodoethane + Copper catalyst (Cu powder/DMSO) or via Photocatalytic cross-coupling.

-

Deprotection: Hydrogenation (

) removes the benzyl group to yield the free phenol.

Purity Check (Self-Validating Protocol):

-

1H NMR (DMSO-d6): Look for the characteristic triplet of triplets (or distinct multiplet) for the terminal proton (

) around -

19F NMR: Essential to confirm the absence of elimination byproducts (vinyl fluorides appear at distinct shifts).

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Das, S., et al. (2024).[1] A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor.[1] Angewandte Chemie International Edition, 63, e202410954.[1] Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]

Metabolic Stability of 2,2-Difluoroethyl vs. Ethyl Groups in Arenes: A Bioisosteric Guide

Topic: Metabolic Stability of 2,2-Difluoroethyl Group vs. Ethyl Group in Arenes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the ethyl group (

The 2,2-difluoroethyl group (

This guide details the mechanistic basis of this stability, provides synthesis protocols, and outlines validation assays for researchers optimizing lead compounds.

Mechanistic Foundations

The Metabolic Liability of the Ethyl Group

The ethyl group on an aromatic ring (

-

Benzylic Oxidation (

-Carbon): The benzylic C-H bond is weakened by resonance stabilization of the resulting radical with the aromatic ring. This is often the primary site of attack, leading to a secondary alcohol ( -

Terminal Oxidation (

-Carbon): Hydroxylation at the terminal methyl group leads to a primary alcohol (

The Protective Mechanism of 2,2-Difluoroethyl

Replacing the ethyl group with a 2,2-difluoroethyl group introduces profound electronic and steric changes that mitigate these liabilities.

A. Blockade of the

-Position

The C-F bond is the strongest single bond in organic chemistry (BDE

B. Electronic Deactivation of the Benzylic (

) Position

This is the subtler, yet critical, advantage. Fluorine is the most electronegative element (

-

Inductive Effect (

): The -

Radical Destabilization: CYP450 metabolism proceeds via a radical intermediate. Electron-withdrawing groups (EWGs) adjacent to a radical center generally destabilize that radical (unlike Electron Donating Groups which stabilize it).

-

Outcome: The benzylic C-H bond in

becomes electron-deficient and the transition state for Hydrogen Atom Transfer (HAT) is raised in energy. Consequently, the rate of benzylic oxidation is significantly reduced compared to the parent ethyl group.

C. Physicochemical Impact

| Property | Ethyl ( | 2,2-Difluoroethyl ( | Impact |

| Metabolic Stability | Low (High | High (Low | Blocks |

| Lipophilicity (LogP) | High | Moderate | Modulates lipophilicity; |

| Steric Volume | Small | Similar | Minimal steric clash upon substitution. |

| Acidity of | Low | Increased |

Visualization: Metabolic Pathways[1]

The following diagram illustrates the divergent metabolic fates of the Ethyl vs. 2,2-Difluoroethyl arenes.

Caption: Comparative metabolic pathways showing the blockade of

Experimental Protocols

Synthesis of 2,2-Difluoroethyl Arenes

Direct introduction of the 2,2-difluoroethyl group can be challenging.[1] Below is a robust protocol using Difluoroethylation via Cross-Coupling , a method preferred for late-stage functionalization.

Method: Palladium-Catalyzed Cross-Coupling of Aryl Boronic Acids with 2,2-Difluoroethyl Iodide (or Tosylate).

Reagents:

-

Aryl Boronic Acid (

) -

2,2-Difluoroethyl iodide (

) or 2,2-Difluoroethyl tosylate ( -

Catalyst:

or -

Base:

or -

Solvent: Toluene/Water or Dioxane

Step-by-Step Protocol:

-

Preparation: In a glovebox or under Argon, charge a reaction vial with Aryl Boronic Acid (1.0 equiv),

(3.0 equiv), and -

Solvent Addition: Add degassed Toluene/Water (3:1 ratio, 0.2 M concentration relative to substrate).

-

Electrophile Addition: Add 2,2-Difluoroethyl iodide (1.5 equiv) via syringe.

-

Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours.

-

Work-up: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Note: Alternatively, radical difluoroethylation using sodium difluoroethyl sulfinate (

In Vitro Microsomal Stability Assay

To validate the stability gain, a side-by-side comparison using Liver Microsomes (RLM/HLM) is required.

Objective: Determine Intrinsic Clearance (

Protocol:

-

Stock Solution: Prepare 10 mM DMSO stocks of the Ethyl parent and 2,2-Difluoroethyl analog.

-

Incubation Mix:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Liver Microsomes (0.5 mg/mL protein concentration)

-

Test Compound (1

M final concentration) -

Pre-incubate at 37 °C for 5 minutes.

-

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

-

Sampling: At time points

min, remove aliquots (50 -

Quenching: Immediately add to 150

L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation:

-

Plot

vs. Time. -

Slope

. - .

- .

-

Success Criteria: A

Case Study Analysis

Scenario: Optimization of a lipophilic lead compound with a 4-ethylphenyl moiety showing high clearance (

Modification: Replacement of 4-ethylphenyl with 4-(2,2-difluoroethyl)phenyl.

Observed Data (Hypothetical Composite based on Literature):

| Parameter | Ethyl Analog | 2,2-Difluoroethyl Analog | Interpretation |

| HLM | 12 | 48 | 4x improvement in stability. |

| 115 | 29 | Shift from High to Low/Moderate clearance. | |

| Primary Metabolite | 1-(4-aryl)ethanol | Unchanged Parent | Benzylic oxidation suppressed. |

| LogD (pH 7.4) | 3.2 | 3.0 | Slight reduction in lipophilicity aids solubility. |

| Potency ( | 15 nM | 18 nM | Bioactivity retained (Bioisosteric success). |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Non-Classical Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry. Link

-

Eyer, M., et al. (2019). Metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Link

-

Hu, J., et al. (2015). Direct Difluoroethylation of Arenes. Chemical Reviews (Contextual citation on synthetic methods). Link

Sources

hydrogen bond donor capacity of the terminal CF2H proton

The Lipophilic Chameleon: Quantifying and Exploiting the Hydrogen Bond Donor Capacity of the Terminal Difluoromethyl (

Executive Summary

In modern medicinal chemistry, the terminal difluoromethyl group (

This guide provides a technical deep-dive into the physicochemical basis of this interaction, offering a validated experimental protocol for quantifying its donor capacity (Abraham’s hydrogen bond acidity,

Part 1: The Physicochemical Basis

The Polarization Mechanism

The hydrogen bond donor capability of the

-

Result: The terminal proton becomes sufficiently acidic (Brønsted acidity) and electropositive to interact with Lewis bases (lone pairs on O, N, S), yet the overall group remains lipophilic due to the fluorine shell.

-

The Paradox: While

is a hydrogen bond donor, it is a weak one compared to traditional donors like

Comparative Donor Capacity (The "A" Value)

To quantify this, we utilize Abraham’s Solute Hydrogen Bond Acidity parameter (

| Functional Group | Structure | H-Bond Acidity ( | Lipophilicity Impact | Primary Utility |

| Hydroxyl | 0.30 – 0.70 | Lowers LogP | Strong Donor / Acceptor | |

| Thiol | 0.09 – 0.15 | Moderate | Weak Donor / Metabolic Liability | |

| Difluoromethyl | 0.04 – 0.17 | Increases LogP | Lipophilic Donor / Metabolic Blocker | |

| Methyl | ~0.00 | Increases LogP | Steric / Lipophilic only | |

| Amine (Aniline) | 0.20 – 0.26 | Variable | Strong Donor / Basic |

Data Source: Synthesized from Zafrani et al. (J. Med.[4][5] Chem. 2017, 2019).

Key Insight: The

Part 2: Experimental Quantification (The NMR Titration Protocol)

To validate the donor capacity of a specific

The Principle

The chemical shift of the

- : A non-polar, non-accepting reference solvent.

- : A strong hydrogen bond acceptor.

The magnitude of the downfield shift (

The Protocol

Materials:

-

Compound X (Dry, >95% purity).

- (containing 0.05% TMS).

- (dry ampule preferred to avoid water interference).

-

5mm NMR tubes.

Workflow:

-

Sample Preparation: Prepare two samples of Compound X at 10 mM concentration.

-

Sample A: Dissolved in

. -

Sample B: Dissolved in

.

-

-

Acquisition: Acquire

NMR spectra at 298 K. Ensure sufficient scans (ns=32 or 64) to clearly resolve the -

Data Processing: Reference both spectra to TMS (0.00 ppm). If TMS is absent in DMSO, reference to residual DMSO peak (2.50 ppm).

-

Calculation: Determine the chemical shift of the triplet center (

). -

Quantification (The Zafrani Equation): Calculate the Hydrogen Bond Acidity (

) using the empirically derived correlation:

Validation Criteria:

-

If

ppm: The group is not acting as a significant donor (likely steric shielding or electron-donating R-group). -

If

ppm: Significant donor capacity confirmed (

Part 3: Strategic Application in Drug Design

Decision Logic: When to deploy ?

Use the following logic flow to determine if

Figure 1: Decision matrix for bioisosteric replacement using difluoromethyl groups.

Case Study: Bioisosteric Swapping

In the optimization of enzyme inhibitors, replacing a phenol (

-

Metabolic Blockade: Prevents O-glucuronidation.

-

Permeability Boost:

to -

Binding Retention: The

proton maintains the H-bond to the receptor serine/threonine residue, albeit with slightly reduced enthalpy compared to the phenol.

Part 4: Visualization of the Experimental Workflow

The following diagram outlines the self-validating NMR workflow described in Part 2.

Figure 2: Step-by-step NMR Solvatochromic Shift Protocol for determining Hydrogen Bond Acidity.

References

-

Zafrani, Y. et al. (2017).[4][6] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Zafrani, Y. et al. (2019).[5][7] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry. Link

-

Abraham, M. H. et al. (2006). "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Xing, L. et al. (2025). "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link

Sources

- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 2. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Utilizing the CF2H moiety as a H-bond-donating group in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Ethyl Phenols: Physicochemical Tuning & Metabolic Stabilization

Executive Summary: The Bioisosteric Imperative

In the hit-to-lead optimization phase, the phenolic moiety often presents a dichotomy: it is a high-affinity hydrogen bond donor/acceptor essential for target engagement, yet it suffers from rapid Phase II conjugation (glucuronidation/sulfation). A common strategy to modulate this is alkylation at the para or meta positions. However, the introduction of a standard ethyl group (

This guide analyzes the fluorinated ethyl phenol —specifically the 4-(2,2,2-trifluoroethyl)phenol motif—as a superior bioisostere. By replacing the terminal methyl hydrogens with fluorine, we achieve three critical optimizations:

-

Metabolic Blockade: Steric and electronic suppression of benzylic hydroxylation.

-

pKa Modulation: Inductive acidification of the phenol to fine-tune permeability and solubility.

-

Lipophilicity Tuning: Modulation of LogD without the drastic hydrophobicity penalty of a full perfluoroalkyl chain.

Physicochemical Profiling

The strategic value of the trifluoroethyl group lies in its ability to alter electronic properties without significantly changing the steric volume compared to an isopropyl or ethyl group.

Acidity (pKa) Modulation

The acidity of the phenolic hydroxyl is governed by the stability of the phenoxide anion.

-

Ethyl Group (

): Electron-donating (+I effect). Destabilizes the phenoxide, raising pKa ( -

Trifluoroethyl Group (

): The strong electronegativity of the three

Comparative Data Table:

| Scaffold Variation | Substituent ( | pKa (Approx.) | Hammett | Electronic Effect |

| Phenol (Ref) | 9.9 - 10.0 | 0.00 | Neutral | |

| Ethyl Phenol | 10.2 | -0.15 | Weak Donor (+I) | |

| Trifluoroethyl Phenol | 9.4 - 9.6 | +0.09 | Inductive Withdrawal (-I) | |

| Trifluoromethyl Phenol | 8.7 - 8.9 | +0.54 | Strong Withdrawal (-I, -R) |

Note: The trifluoroethyl group provides a "Goldilocks" zone—acidifying the phenol enough to potentially improve H-bond donor strength to the receptor, but not so much that it becomes fully ionized (and impermeable) at physiological pH.

Conformational Bias & Dipole

The

Decision Logic for Scaffold Selection

Figure 1: Decision tree for selecting fluorinated ethyl bioisosteres based on metabolic and physicochemical liabilities.

Metabolic Stability Mechanisms

The primary driver for this substitution is the suppression of CYP450-mediated metabolism.

-

Blockade of H-Atom Abstraction: The benzylic position of an ethyl group is prone to radical abstraction (

is low). In the -

Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). The

terminal group creates a "teflon coating" that sterically hinders the approach of the heme iron to the methylene linker.

Synthetic Methodologies

Synthesizing 4-(2,2,2-trifluoroethyl)phenols is not trivial due to the reluctance of trifluoroethyl halides to undergo standard

Protocol: Pd-Catalyzed Trifluoroethylation of Aryl Boronic Acids

Rationale: This method allows for late-stage functionalization of the phenolic core (protected as a boronic acid or ester).

Reagents:

-

Substrate: 4-Hydroxyphenylboronic acid pinacol ester (protected, e.g., as MOM ether if necessary).

-

Reagent: 2,2,2-Trifluoroethyl iodide (

). -

Catalyst:

/ Xantphos or specialized bulky phosphine ligands. -

Base:

or

Step-by-Step Workflow:

-

Inertion: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3x.

-

Loading: Add Aryl Boronic Ester (1.0 equiv),

(5 mol%), Xantphos (10 mol%), and -

Solvation: Add anhydrous THF or Dioxane (0.2 M concentration).

-

Addition: Add 2,2,2-Trifluoroethyl iodide (3.0 equiv) via syringe.

-

Reaction: Seal and heat to 80°C for 12–24 hours.

-

Workup: Cool, filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

-

Deprotection: If a phenol protecting group was used, remove it (e.g., TFA/DCM for MOM).

Figure 2: Synthetic pathway for the introduction of the trifluoroethyl group via Pd-catalysis.

Experimental Validation Protocols

To validate the bioisosteric replacement, the following self-validating protocols are required.

Protocol A: Spectrophotometric pKa Determination

Objective: Determine the precise acidity shift caused by fluorination.

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) ranging from pH 2.0 to 12.0 in 0.5 unit increments.

-

Blanking: Measure the UV-Vis baseline of the buffer system alone.

-

Titration: Add test compound (final conc. 50 µM) to each buffer well.

-

Measurement: Scan UV absorbance (200–400 nm). The phenoxide anion typically exhibits a bathochromic shift (red shift) compared to the neutral phenol.

-

Calculation: Plot Absorbance (

) vs. pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation: -

Validation: Run 4-Nitrophenol (Standard pKa = 7.15) as a positive control.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic blockade of the benzylic position.

-

System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

-

Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

-

Incubation:

-

Pre-warm microsomes + test compound (1 µM) at 37°C for 5 min.

-

Initiate with NADPH.

-

Sample at

min.

-

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: LC-MS/MS quantification of parent remaining.

-

Calculation: Plot

vs. time. Slope-

Success Criterion: The trifluoroethyl analog should show

half-life improvement over the ethyl analog.

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett Constants).[1][2]

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie, 49(46), 8686-8690.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Methodological & Application

Application Note: Radical Difluoroethylation of Aryl Halides via Photoredox Catalysis

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It synthesizes current best practices in metallaphotoredox catalysis for the specific installation of the 1,1-difluoroethyl (

Executive Summary: The "Magic Methyl" of Fluorine Chemistry

The 1,1-difluoroethyl group (

Traditionally, installing this group required harsh deoxyfluorination of ketones or the use of unstable organometallic reagents. Metallaphotoredox catalysis (specifically Nickel/Photoredox dual catalysis) has revolutionized this field, enabling the direct coupling of abundant aryl halides with difluoroethyl radical precursors under mild conditions.

This guide details the two most robust protocols for installing difluoroethyl motifs:

-

Protocol A (1,1-Difluoroethylation): The direct coupling of aryl bromides with 1-bromo-1,1-difluoroethane via Cross-Electrophile Coupling (XEC).

-

Protocol B (2,2-Difluoroethylation): The installation of the side-chain fluorinated motif (

) using 2-bromo-1,1-difluoroethane .

Mechanistic Insight: The Dual Catalytic Engine

Success in this transformation relies on the synchronization of two catalytic cycles: the Photoredox Cycle (which generates radicals) and the Nickel Cycle (which forms the C–C bond).

The "Radical Relay" Mechanism

Unlike traditional cross-coupling (e.g., Suzuki), this method does not require a pre-formed organometallic nucleophile (like a boronic acid). Instead, it uses a reductive cross-electrophile manifold.

-

Radical Generation: The excited photocatalyst (Ir or Organic) reduces the difluoroethyl halide (

) via Single Electron Transfer (SET), generating a transient difluoroethyl radical ( -

Radical Capture: The Nickel(0) catalyst undergoes oxidative addition with the Aryl Halide (

) to form an -

Reductive Elimination: The

species collapses, expelling the product ( -

Turnover: The photocatalyst reduces

back to

Visualization: Dual Catalytic Cycle

Caption: Interconnected Photoredox and Nickel catalytic cycles enabling the cross-coupling of aryl halides with alkyl radicals.

Reagent Selection Strategy

Choosing the right "Radical Precursor" is the single most critical decision in this protocol.

| Reagent Class | Specific Reagent | Role | Pros | Cons |

| Alkyl Bromides | 1-Bromo-1,1-difluoroethane | Recommended | High radical efficiency; compatible with XEC protocols. | Volatile (bp ~ -5°C); requires cold handling or sealed tube. |

| Alkyl Iodides | 1-Iodo-1,1-difluoroethane | Alternative | Higher bp (liquid at RT); easier to handle. | Iodides can poison Ni catalysts; often more expensive. |

| Sulfinates | Sodium 1,1-difluoroethanesulfinate | Avoid for Ar-X | Excellent for Heteroarene C-H alkylation (Minisci). | Incompatible with Ar-X coupling: Yields sulfones ( |

| Carboxylates | Difluoroacetic acid derivatives | Alternative | Stable solids. | Requires oxidative conditions (Ir[III]) which may conflict with Ni reduction. |

Expert Tip: For 1,1-difluoroethylation of Aryl Halides, strictly use the Bromide or Iodide precursor. Do not use the Sulfinate (Baran Reagent) unless you intend to synthesize a sulfone.

Detailed Experimental Protocols

Protocol A: 1,1-Difluoroethylation (The "XEC" Method)

Target: Synthesis of

Materials:

-

Substrate: Aryl Bromide (1.0 equiv, 0.5 mmol)

-

Radical Precursor: 1-Bromo-1,1-difluoroethane (2.0 - 3.0 equiv). Note: This is a gas at RT.

-

Photocatalyst:

(1 mol%) OR 4CzIPN (Organic alternative, 2 mol%). -

Nickel Catalyst:

(5 mol%). Pre-complexed is preferred over mixing NiCl2 + Ligand in situ. -

Base: Quinuclidine (1.0 equiv) or 2,6-Lutidine (2.0 equiv). Crucial for HBr scavenging.

-

Reductant: Zinc dust (Sometimes added in stoichiometric amounts if not using a purely photoredox turnover, but modern protocols use TDAE or Hantzsch Ester as terminal reductants, or simply rely on the base-assisted reductive quenching). Standard XEC uses TDAE or Silanes.

-

Optimization: For this specific volatile reagent, a Silyl-Mediated abstraction is often robust. Use (TMS)3SiH (1.0 equiv) + Base.

-

-

Solvent: DME (Dimethoxyethane) or DMSO.

Step-by-Step Procedure:

-

Catalyst Loading (Glovebox/Inert Atm): To an 8 mL vial equipped with a stir bar, add the Aryl Bromide (0.5 mmol), Photocatalyst (10 mg), and Ni-Catalyst (15 mg).

-

Solvent & Base: Add DME (5 mL, sparged with

for 15 mins) and the Base (e.g., 2,6-Lutidine, 116 µL). -

Reagent Addition (Cold):

-

Cool the vial to -78°C (Dry ice/Acetone).

-

Condense 1-bromo-1,1-difluoroethane gas into the vial (approx 3 equiv). Alternatively, if using a solution in DME (pre-prepared gravimetrically), add via syringe.

-

Add Supersil (Tris(trimethylsilyl)silane) (1.0 equiv) if using the silyl-abstraction pathway (highly recommended for alkyl bromides).

-

-

Sealing: Cap the vial tightly with a PTFE-lined septum cap. Seal with Parafilm.

-

Reaction:

-

Place the vial in a photoreactor (Blue LED, 450 nm).

-

Fan cooling is mandatory to maintain temp < 30°C (prevent reagent off-gassing).

-

Stir vigorously for 18–24 hours.

-

-

Workup:

-

Vent the vial carefully (excess reagent will off-gas).

-

Dilute with Ethyl Acetate, wash with

(aq) and Brine. -

Dry over

, concentrate, and purify via Flash Chromatography.

-

Protocol B: 2,2-Difluoroethylation ( )

Target: Synthesis of side-chain fluorinated aromatics. Reference: Asian J. Org. Chem. 2022, 11, e202200169.

Materials:

-

Substrate: Aryl Bromide (1.0 equiv).

-

Reagent: 2-Bromo-1,1-difluoroethane (

) (Liquid, bp 57°C). Much easier to handle than the 1,1-isomer. -

Catalyst System:

(10 mol%) / dtbbpy (10 mol%). -

Reductant: Manganese powder (

, 3.0 equiv) - Note: This specific protocol is often driven by Mn reduction (chemical) rather than pure photoredox, but can be adapted to photoredox using the setup above. -

Solvent: DMA (Dimethylacetamide).

Procedure:

-

Setup: In a vial, combine Aryl Bromide, Mn powder, and Ni-Ligand complex.

-

Reagent: Add 2-Bromo-1,1-difluoroethane (2.0 equiv) and TFA (Trifluoroacetic acid, 20 mol% - activates the Mn).

-

Reaction: Stir at 60°C (Thermal) or RT (if using Photoredox adaptation with Ir catalyst) for 12 hours.

-

Workup: Standard aqueous extraction.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Degas solvents more thoroughly (Freeze-Pump-Thaw). The Ni catalytic cycle is | |

| Protodehalogenation ( | H-Atom Abstraction | Solvent is donating H•. Switch from THF to Benzene or DME. Reduce water content. |

| Homocoupling ( | Slow Radical Generation | Increase light intensity. Increase concentration of alkyl halide. |

| Reagent Loss | Volatility | Ensure reaction vial is perfectly sealed. Run at lower temperature (0°C) with higher intensity light. |

References

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. Link

-

Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides.[1] Science, 345(6195), 437-440. Link

-

Li, X., Gao, X., & Li, P. (2022). Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)aryl Halides with 2-Chloro-1,1-difluoroethane: Facile Access to 2,2-Difluoroethylated Aromatics. Asian Journal of Organic Chemistry, 11(6), e202200169. Link

-

Merchant, R. R., Edwards, J. T., Qin, T., Kruszyk, M. M., Bi, C., Che, G., ... & Baran, P. S. (2018). Modular radical cross-coupling with sulfinates and carbamates. Science, 360(6384), 75-80. Link(Note: Primary reference for Sulfinate reagents, highlighting the sulfone pathway with Ar-X).

-

Shields, B. J., Kudisch, B., Scholes, G. D., & Doyle, A. G. (2018). Photoinduced Nickel-Catalyzed C–O Cross-Coupling. Journal of the American Chemical Society, 140(8), 3035-3039. Link

Sources

protecting group strategies for 4-(2,2-difluoroethyl)phenol synthesis

An In-Depth Guide to Protecting Group Strategies for the Synthesis of 4-(2,2-difluoroethyl)phenol

Introduction: The Synthetic Challenge and Strategic Imperative

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The 2,2-difluoroethyl moiety (-CH₂CF₂H) is of particular interest, serving as a lipophilic hydrogen bond donor that can enhance metabolic stability and binding affinity.[1] The target molecule, 4-(2,2-difluoroethyl)phenol, represents a valuable building block for more complex bioactive compounds.

However, its synthesis is not trivial. The primary challenge lies in the reactivity of the phenolic hydroxyl group. This group is acidic, nucleophilic, and a powerful activating group for electrophilic aromatic substitution, making it incompatible with a wide range of synthetic transformations required to install the 2,2-difluoroethyl side chain.[2][3] Therefore, a robust protecting group strategy is not merely a convenience but an absolute necessity. The ideal protecting group must be easily introduced in high yield, remain inert during the key synthetic steps, and be cleanly removed under mild conditions that do not compromise the final product.[2][4] This guide provides a detailed exploration of such strategies, grounded in mechanistic understanding and practical application.

Core Synthetic Hurdle: Introducing the 2,2-Difluoroethyl Group

The selection of a protecting group is intrinsically linked to the method chosen for installing the 2,2-difluoroethyl group. Common strategies for this transformation include transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution with a suitable 2,2-difluoroethylating agent.[1] Many of these methods employ organometallic reagents or strong bases, which would be immediately quenched by the acidic proton of an unprotected phenol. Consequently, the hydroxyl group must be temporarily "masked" as an ether or another stable derivative to allow the desired carbon-carbon bond formation to proceed.

A Comparative Analysis of Phenol Protecting Groups

The choice of a protecting group dictates the entire synthetic route's compatibility. Below is a comparative analysis of the most relevant ether-based protecting groups for this synthesis, outlining the causality behind their selection.

Benzyl (Bn) Ether

A workhorse in organic synthesis, the benzyl ether offers a robust shield for phenols.

-

Introduction: Typically installed via Williamson ether synthesis, reacting the phenoxide (generated with a base like NaH or K₂CO₃) with benzyl bromide (BnBr).[5][6] The reaction is generally high-yielding and straightforward.

-

Stability: Benzyl ethers are exceptionally stable to a wide range of acidic and basic conditions, as well as many organometallic reagents and redox conditions, making them highly versatile.[5]

-

Removal: The key advantage of the benzyl group is its unique removal by catalytic hydrogenolysis (e.g., H₂, Pd/C).[6][7] This method is exceptionally mild and orthogonal to most other functional groups. Alternatively, for molecules containing hydrogenation-sensitive groups (e.g., alkenes, alkynes), cleavage can be achieved under acidic conditions, often with Lewis acids like BCl₃ or BBr₃.[8][9]

-

Expert Insight: The benzyl group is an excellent first choice for the synthesis of 4-(2,2-difluoroethyl)phenol, especially if the subsequent steps do not involve reducible functional groups. Its robustness and the mild, specific nature of hydrogenolytic cleavage provide a clear and reliable synthetic path.

Silyl Ethers (TBDMS/TBS, TIPS)

Silyl ethers are renowned for their ease of use and tunable stability.

-

Introduction: Formed by reacting the phenol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a mild base such as imidazole.[7]

-

Stability: The stability of silyl ethers is sterically dependent: TMS (trimethylsilyl) is very labile, while TBDMS is moderately stable, and TIPS (triisopropylsilyl) is quite robust.[7] They are generally stable to basic conditions and many non-acidic reagents but are cleaved under acidic or fluoride-containing conditions.

-

Removal: The defining feature of silyl ethers is their facile cleavage by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[7][10] This is driven by the formation of the exceptionally strong Si-F bond.[7] Acidic hydrolysis is also a common deprotection method.

-

Expert Insight: A TBDMS ether is a strong candidate if orthogonality to acid-labile or base-labile groups is required. The fluoride-mediated deprotection is highly specific. For this synthesis, one must ensure that the difluoroethylation conditions do not involve fluoride ions or strong acids.

Methyl (Me) Ether

While simple, the methyl ether presents significant challenges for deprotection.

-

Introduction: Readily formed using reagents like dimethyl sulfate or methyl iodide with a base.[7]

-

Stability: Methyl ethers are extremely stable, resisting cleavage under most conditions except for very harsh reagents.

-

Removal: Deprotection requires potent and often hazardous reagents like boron tribromide (BBr₃) or concentrated HBr, which can be unsuitable for complex molecules.[7][11] For this reason, it is often considered a "permanent" protecting group.[4]

-

Expert Insight: The methyl group is generally not recommended for syntheses where a final deprotection step is required, unless the target molecule is exceptionally robust. The harsh conditions needed for its removal limit its practical utility in the synthesis of functionalized molecules like 4-(2,2-difluoroethyl)phenol.

Methoxymethyl (MOM) Ether

MOM ethers provide stability to basic conditions with the option for acidic removal.

-

Introduction: Typically installed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[7]

-

Stability: MOM ethers are stable to strong bases, organometallics, and nucleophiles.

-

Removal: They are readily cleaved under acidic conditions (e.g., HCl, p-TsOH).[7][12]

-

Expert Insight: The MOM group offers a valuable orthogonal strategy. If the synthesis requires strong basic conditions where a silyl ether might be at risk, and the final molecule is stable to mild acid, the MOM ether is a suitable choice.

Data-Driven Decision Making: A Comparative Table

| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile | Key Advantage |

| Benzyl (Bn) | BnBr, NaH or K₂CO₃ | H₂, Pd/C; or BCl₃ | Stable to most acids, bases, and organometallics. | Mild and highly selective hydrogenolysis cleavage. |

| TBDMS (TBS) | TBDMSCl, Imidazole | TBAF; or mild acid (e.g., AcOH) | Stable to base; labile to acid and fluoride. | Tunable stability and fluoride-specific cleavage. |

| Methyl (Me) | MeI or Me₂SO₄, NaH | BBr₃, HBr (Harsh) | Extremely stable to most reagents. | High stability for multi-step synthesis. |

| MOM | MOMCl, DIEA | Mild to strong acid (e.g., HCl) | Stable to base and nucleophiles; labile to acid. | Orthogonal to base-sensitive and hydrogenation-sensitive groups. |

Visualizing the Synthetic Strategy

A well-planned synthetic route relies on a logical sequence of protection, transformation, and deprotection.

Caption: General workflow for the synthesis.

Orthogonality: The Key to Complex Syntheses

Orthogonal protection allows for the selective removal of one protecting group in the presence of others.[13] This is critical in more complex syntheses.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. learninglink.oup.com [learninglink.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.iitb.ac.in [chem.iitb.ac.in]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 8. orgsyn.org [orgsyn.org]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protective Groups [organic-chemistry.org]

synthesis of difluoroethyl-containing kinase inhibitors using phenolic precursors

Application Notes & Protocols

Topic: Synthesis of Difluoroethyl-Containing Kinase Inhibitors Using Phenolic Precursors

For: Researchers, scientists, and drug development professionals.

Guide to the Strategic Incorporation of the O-Difluoromethyl Group into Phenolic Kinase Inhibitors

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the synthesis of O-difluoromethylated kinase inhibitors derived from phenolic precursors. We will explore the strategic rationale for incorporating this unique fluorine motif, detail robust synthetic protocols, explain the underlying reaction mechanisms, and offer practical insights for troubleshooting and optimization.

Section 1: The Strategic Value of the Difluoromethyl Group in Kinase Inhibitor Design

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[1][2] This is not a matter of chance but a calculated strategy to enhance molecular properties.[1] Among the diverse array of fluorine-containing motifs, the difluoromethyl group (–CF₂H) and its ether linkage (–OCF₂H) offer a particularly compelling set of advantages for kinase inhibitor development.

1.1. Bioisosterism and Enhanced Target Engagement

The difluoromethyl group is a proven bioisostere for functional groups commonly found in pharmacophores, such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[3][4] Its unique value stems from its ability to act as a lipophilic hydrogen bond donor, a characteristic that can significantly alter and often improve interactions within a kinase's ATP-binding site.[4][5] This can lead to enhanced binding affinity and greater selectivity for the target kinase.[5]

1.2. Physicochemical Property Modulation

The incorporation of an O-difluoromethyl group in place of a phenolic hydroxyl offers a powerful method to fine-tune critical drug-like properties. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of any proximal functional groups and can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1][6][7]

| Property | Phenolic Precursor (-OH) | O-Difluoromethylated Analog (-OCF₂H) | Rationale & Impact |

| Metabolic Stability | Susceptible to Phase II glucuronidation and sulfation. | Generally resistant to metabolic degradation.[6][7] | The robust C-F bonds block common metabolic pathways, often extending the compound's half-life. |

| Lipophilicity (logP) | Lower | Higher | The -OCF₂H group increases lipophilicity, which can enhance membrane permeability and cell penetration.[3][7] |

| Acidity (pKa) | Typically ~10 | Not applicable (ether linkage). | Eliminates the acidic proton of the phenol, preventing potential off-target effects related to acidity and altering solubility profiles. |

| Target Binding | Acts as H-bond donor/acceptor. | Can engage in unique hydrogen bonding and electrostatic interactions.[5][7] | May access different binding pockets or form stronger interactions, improving potency and selectivity. |

Section 2: Synthetic Strategy: O-Difluoromethylation via Difluorocarbene

While various methods exist for difluoroalkylation, a highly reliable and scalable approach for converting phenols to aryl difluoromethyl ethers proceeds through a difluorocarbene intermediate.[8] This strategy is valued for its operational simplicity and the use of stable, commercially available reagents.[8] The most common and cost-effective difluorocarbene precursor is sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na).[8]

2.1. Reaction Mechanism

The transformation is predicated on a two-step sequence. First, the phenolic precursor is deprotonated by a suitable base to form the more nucleophilic phenoxide. Second, thermal decomposition of sodium chlorodifluoroacetate generates the highly electrophilic difluorocarbene (:CF₂). This intermediate is then trapped by the phenoxide to yield the desired aryl difluoromethyl ether.

// Nodes Phenol [label="Ar-OH\n(Phenolic Precursor)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxide [label="Ar-O⁻\n(Phenoxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="ClCF₂CO₂Na\n(Sodium Chlorodifluoroacetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="Heat (Δ)\n~120 °C", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbene [label=":CF₂\n(Difluorocarbene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-OCF₂H\n(Final Product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="CO₂ + NaCl", fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges Phenol -> Phenoxide [label=" Deprotonation"]; Base -> Phenoxide; Reagent -> Carbene [label=" Thermal\nDecomposition"]; Heat -> Carbene; Reagent -> Byproducts [style=dashed]; Heat -> Byproducts [style=dashed]; Phenoxide -> Product [label=" Nucleophilic\nAttack"]; Carbene -> Product;

caption [label="Mechanism of O-difluoromethylation using ClCF₂CO₂Na.", shape=plaintext, fontcolor="#5F6368"]; } Caption: Mechanism of O-difluoromethylation using ClCF₂CO₂Na.

2.2. Alternative Strategies

While the difluorocarbene method is robust, other modern techniques are emerging. Visible-light photoredox catalysis, for instance, allows for the difluoromethylation of phenols under milder conditions using reagents like difluorobromoacetic acid.[9] These methods can offer advantages for particularly sensitive substrates. For late-stage functionalization of complex molecules, methods employing difluoroallyl sulfonium salts have also been developed, offering high chemoselectivity.[10]

Section 3: Detailed Experimental Protocol

This protocol provides a general, scalable procedure for the O-difluoromethylation of a phenolic kinase inhibitor precursor using sodium chlorodifluoroacetate.

3.1. Materials and Reagents

-

Phenolic Precursor (e.g., a kinase inhibitor scaffold containing a phenol)

-

Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) (2.5 - 3.0 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated aqueous NaCl solution)

-

10% Lithium Chloride (LiCl) aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas (high purity)

3.2. Equipment

-

Round-bottom flask appropriately sized for the reaction scale

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller and oil bath

-

Air condenser

-

Schlenk line or nitrogen balloon setup

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

High-vacuum pump

3.3. Experimental Workflow Diagram

// Node styles start_end [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; io [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; result [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Start", style=start_end]; B [label="Combine Phenol Precursor & K₂CO₃\nin flask under N₂ atmosphere.", style=process]; C [label="Add anhydrous DMF and water.\nDegas with N₂ for 1 hour.", style=process]; D [label="Add ClCF₂CO₂Na in one portion\nunder a positive N₂ stream.", style=process]; E [label="Heat reaction to 120 °C in oil bath.\nStir for 2-4 hours.", style=process]; F [label="Monitor reaction by TLC/LC-MS.", style=io]; G [label="Reaction Complete?", style=decision]; H [label="Cool to room temperature.\nQuench with deionized water.", style=process]; I [label="Extract with Ethyl Acetate (3x).", style=process]; J [label="Wash combined organic layers with\n10% LiCl (5x) and then Brine (1x).", style=process]; K [label="Dry organic layer over Na₂SO₄,\nfilter, and concentrate.", style=process]; L [label="Purify via column chromatography.", style=io]; M [label="Characterize Final Product\n(NMR, MS, HPLC).", style=result]; N [label="End", style=start_end];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [label=" Yes"]; G -> E [label=" No"]; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N;

caption [label="Step-by-step workflow for O-difluoromethylation.", shape=plaintext, fontcolor="#5F6368"]; } Caption: Step-by-step workflow for O-difluoromethylation.

3.4. Step-by-Step Procedure

Causality and experimental choices are explained in italics.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenolic precursor (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv). Seal the flask with a septum and purge with nitrogen for 10 minutes.

-

Expertise: Using an anhydrous base and a dry flask under an inert atmosphere is critical to prevent quenching of the highly reactive phenoxide intermediate by ambient moisture.

-

-

Solvent Addition and Degassing: Add anhydrous DMF and deionized water (typically in a ratio of ~8:1 v/v) via syringe.[8] Degas the resulting suspension by bubbling nitrogen through it for 1 hour while stirring.

-

Expertise: DMF is an excellent polar aprotic solvent for this SNAr-type reaction. A small amount of water is surprisingly beneficial, aiding in the dissolution of the salts without significantly hydrolyzing the reagents. Degassing removes dissolved oxygen, which can cause side reactions at high temperatures.

-

-

Reagent Addition: Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.[8] Quickly equip the flask with an air condenser, which is then connected to a nitrogen bubbler.

-

Expertise: Adding the reagent in one portion ensures a consistent concentration from the start of heating. Maintaining a positive nitrogen pressure prevents atmospheric moisture from entering the reaction.

-

-

Reaction: Lower the flask into a preheated oil bath at 120 °C and stir vigorously. Vigorous bubbling should be observed as the reaction begins.[8]

-

Expertise: 120 °C is the optimal temperature for the thermal decomposition of ClCF₂CO₂Na to generate difluorocarbene at a suitable rate. Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

To obtain a TLC sample, briefly remove the condenser, take a drop of the mixture, and quench it into a vial containing ethyl acetate and 1M HCl. Spot the organic layer.[8]

-

-

Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Expertise: The initial quench with water dissolves the inorganic salts (NaCl, excess K₂CO₃) to facilitate extraction.

-

-

Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with a 10% LiCl solution (5x) and then with brine (1x).[8]

-

Trustworthiness: Repeated washing with a LiCl solution is a highly effective, field-proven technique for removing residual DMF from the organic phase, which can be notoriously difficult to remove under vacuum.

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.[8]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure aryl difluoromethyl ether.

Section 4: Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Incomplete deprotonation of the phenol. 2. Reaction temperature too low. 3. Deactivated phenolic precursor (e.g., sterically hindered or electron-poor). | 1. Use a stronger base (e.g., NaH) or increase equivalents of K₂CO₃. Ensure base is anhydrous. 2. Confirm oil bath temperature is at 120 °C. 3. Increase reaction time or temperature slightly (e.g., to 130 °C). Consider an alternative method like photoredox catalysis. |

| Formation of Byproducts | 1. Presence of moisture or oxygen. 2. Substrate degradation at high temperature. | 1. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. 2. Lower the reaction temperature and extend the reaction time. |

| Difficulty Removing DMF | 1. Insufficient washing during workup. | 1. Perform the 10% LiCl wash at least 5 times as described in the protocol.[8] 2. After rotary evaporation, dry the product under high vacuum for an extended period. |

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

Méndez, D. (2021). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of South Florida, Graduate Theses and Dissertations. [Link]

-

Mykhailiuk, P. K. (2024). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Scientia Pharmaceutica, 92(1), 1. [Link]

-

Jasiński, M., & Różański, J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 1. [Link]

-

Wang, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Pharmaceuticals, 15(12), 1552. [Link]

-

St-Denis, J., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1343. [Link]

-

St-Gallay, S. A., et al. (2023). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Journal of the American Chemical Society, 145(44), 24116–24123. [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

ResearchGate. (2020). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for synthesis of (2,2‐difluoroethyl)arenes. [Link]

-

Zhang, M., et al. (2023). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 14(30), 8089-8096. [Link]

-

Beilstein Journals. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

-

ResearchGate. (2019). (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

-

MDPI. (2023). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. [Link]

-

ACS Publications. (2016). Direct Conversion of Haloarenes to Phenols under Mild, Transition-Metal-Free Conditions. [Link]

-

PubMed. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. [Link]

-

National Library of Medicine. (2012). Kinase inhibitors : methods and protocols. [Link]

-

ACS Publications. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. orgsyn.org [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Ni-Catalyzed Fluoroalkylation

Topic: Reductive Cross-Coupling of Aryl Bromides with Fluoroalkyl Halides

Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Engineering of the C(sp²)–Rf Bond

Welcome to the technical optimization hub. You are likely here because you are attempting to couple an aryl bromide (Ar-Br) with a fluoroalkyl iodide/bromide (Rf-X) using Nickel catalysis, and the yields are suboptimal.

The Core Challenge: Unlike standard Suzuki or Buchwald couplings, introducing a perfluoroalkyl group (e.g.,

This guide treats your reaction not as "magic," but as a tunable engineering system.

Module 1: The "Golden Standard" Protocol

Use this baseline to calibrate your system before troubleshooting. This protocol is based on the reductive cross-coupling manifold (Weix/Wang type), which avoids unstable pre-formed organometallic reagents.

Standard Operating Procedure (SOP-Ni-Rf)

| Component | Standard Reagent | Role & Rationale |

| Catalyst Source | Pre-catalyst. The glyme adduct is more soluble and easier to handle than anhydrous salts. | |

| Ligand | dtbbpy or 4,4'-dime-bpy (10-15 mol%) | Electronic Tuning. Electron-rich bipyridines facilitate the difficult oxidative addition of Ar-Br and stabilize the high-valent Ni species. |

| Reductant | Manganese (Mn) powder (2-3 equiv) | Electron Source. Mn is generally preferred over Zn for fluoroalkylation to prevent excessive hydrodefluorination. Must be activated. |

| Electrophile 1 | Aryl Bromide (1.0 equiv) | Substrate. |

| Electrophile 2 | Fluoroalkyl source. Excess is required due to volatility and radical quenching. | |

| Solvent | DMAc or NMP (0.1 M) | Polarity. High dielectric constant is required to solubilize the Mn-salt byproducts and stabilize polar intermediates. |

| Additive | TMSCl or TFA (trace, 2-5 mol%) | Activator. Cleans the metal surface of oxides to initiate reduction. |

Step-by-Step Execution:

-

Glovebox/Schlenk: Load Ni source, Ligand, and Mn powder into a vial.

-

Activation: If using Schlenk line, cycle vacuum/argon 3 times.

-

Solvent: Add anhydrous DMAc. Stir 10 mins to complex Ni-Ligand (solution turns deep color, usually purple/green depending on ligand).

-

Substrate Addition: Add Ar-Br and liquid

. -

Initiation: Add TMSCl (activator). Seal immediately.

-

Reaction: Heat to 40-60°C. Vigorous stirring (1000 rpm) is critical to keep Mn suspended.

Module 2: The Mechanism (Visualized)

Understanding the cycle is the only way to fix it. In reductive coupling, two distinct electrophiles must converge on one metal center.

Figure 1: The Simplified Reductive Cross-Coupling Cycle. Note that the convergence of the Rf radical and the Ni(II)-Aryl species is the critical yield-determining step.

Module 3: Troubleshooting Dashboard

Issue 1: Low Conversion (Starting Material Remains)

Diagnosis: The catalyst is dying before it can turn over, or the reductant surface is passivated.

-

Check 1: Oxygen Poisoning. Ni(0) and Ni(I) are extremely O2 sensitive. Did the solution change color to pale yellow or clear?

-

Fix: Re-dry solvents. Ensure Mn powder is stored under Argon.

-

-

Check 2: Mn Surface Passivation.

-

Fix: Add 5 mol% TMSCl or 1 mol% Iodine (

) to the reaction mixture to etch the Mn surface.

-

-

Check 3: Ligand Mismatch.

-

Fix: If using a sterically hindered Ar-Br, switch from dtbbpy to a less bulky 4,4'-dimethyl-bpy .

-

Issue 2: Formation of Ar-H (Protodehalogenation)

Diagnosis: The Ni-Ar intermediate is being reduced (protonated) instead of capturing the Rf group.

-

Root Cause A: Wet Solvent.

-

Root Cause B: Solvent H-Abstraction.

-

Scientific Logic:[1][2][3][4][5][6][7][8][9] Highly reactive

radicals can abstract H from the solvent (DMAc/THF), creating solvent radicals that reduce the Nickel center. -

Fix: Switch to Acetonitrile (MeCN) or Benzene (if solubility permits). These have stronger C-H bonds. Alternatively, lower the temperature to 25°C.

-

Issue 3: Formation of Ar-Ar (Homocoupling)

Diagnosis: Two Ar-Br molecules are reacting with the Ni center, or disproportionation is occurring.

-

Root Cause: The concentration of

radical is too low relative to Ar-Br. -

Fix:Slow Addition. Add the Ar-Br slowly via syringe pump over 1 hour, keeping the

concentration high relative to Ar-Br. -

Fix: Increase the equivalent of

to 3.0 equiv.

Module 4: Ligand & Reagent Engineering

Why do we choose specific reagents? This table explains the "Causality" behind the choices.

| Variable | Recommendation | Mechanistic Reasoning |

| Ligand: Electronic | dtbbpy (Electron Rich) | Electron-donating groups on the bipyridine increase electron density on Ni, accelerating Oxidative Addition of the Ar-Br bond. |

| Ligand: Steric | Phenanthroline vs Bipyridine | Phenanthrolines are more rigid. If your yield is low with bpy, try 1,10-phenanthroline . The rigidity prevents ligand dissociation during the radical capture step. |

| Reductant: Mn vs Zn | Manganese | Zn is a stronger reductant but often leads to Zn-organometallics that can undergo side reactions. Mn is milder and favors the radical pathway required for Rf coupling. |

| Electrophile | Rf-I vs Rf-Br | The C-I bond is weaker (approx 53 kcal/mol) than C-Br (68 kcal/mol). Rf-I generates radicals much faster, which is essential for outcompeting Ar-H formation. |

Module 5: Decision Tree for Optimization

Follow this logic flow to determine your next experiment.

Figure 2: Rapid Diagnostic Workflow for reaction analysis.

FAQ: Frequently Asked Questions

Q: Can I run this on the benchtop?

A: While some papers claim "benchtop stable," for optimization and reproducibility, no . Oxygen acts as a radical trap, quenching the

Q: My Rf-I is volatile (e.g.,

-

Cool the reaction vial to -78°C.

-

Condense the gas into the solvent (measure by weight).

-

Seal in a pressure tube.

-

Warm to room temperature behind a blast shield.

Q: Why is TDAE sometimes used instead of Mn? A: TDAE (Tetrakis(dimethylamino)ethylene) is an organic reductant. It is homogeneous (soluble), which solves mixing issues with Mn powder. However, it is extremely air-sensitive and expensive. Use TDAE only if heterogeneous Mn/Zn fails due to mixing issues (e.g., in flow chemistry).

References

-

Combinatorial Nickel-Catalyzed Monofluoroalkylation of Aryl Boronic Acids. Sheng, J., et al. Organic Letters (2017). Context: Establishes the importance of ligand tuning (combinatorial approach) for Ni-catalyzed fluoroalkylation.[5]

-

Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation. Everson, D., Jones, B., & Weix, D. J.[10] Am. Chem. Soc. (2012). Context: The foundational text for reductive cross-coupling mechanisms (Electrophile-Electrophile coupling).

-

Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides. Wang, X-S., et al. Angewandte Chemie Int.[11] Ed. (2018). Context: Specific protocols for monofluoroalkylation and late-stage functionalization.[3][11]

-

Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings. Chen, F., et al. Organic Letters (2022). Context: Alternative Photoredox/Ni strategies for when thermal reductive coupling fails.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Combinatorial Nickel-Catalyzed Monofluoroalkylation of Aryl Boronic Acids with Unactivated Fluoroalkyl Iodides [organic-chemistry.org]

- 6. Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Alcohols [organic-chemistry.org]

- 7. Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Nickel-catalyzed reductive cross-coupling of monofluoroalkyl triflates with aryl halides for monofluoroalkylated arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 11. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides for Late-Stage Monofluoroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

purification methods for separating 4-(2,2-difluoroethyl)phenol from isomers

Executive Summary & Strategic Overview

The purification of 4-(2,2-difluoroethyl)phenol (Target) presents a classic isomeric separation challenge. The primary impurities in its synthesis (often via Friedel-Crafts alkylation or difluoroethylation of phenol) are the 2-(2,2-difluoroethyl)phenol (ortho-isomer) and unreacted starting materials.

The Core Separation Logic (The "Ortho Effect"): Your purification strategy relies on the distinct hydrogen-bonding behaviors of the isomers:

-

Target (para-isomer): The hydroxyl group is exposed, facilitating strong intermolecular hydrogen bonding. This results in a higher melting point, lower solubility in non-polar solvents, and higher retention on polar stationary phases (Silica).

-

Impurity (ortho-isomer): The hydroxyl group often engages in intramolecular interactions with the fluorine atoms or is sterically shielded. This makes the molecule less polar, more volatile, and more soluble in non-polar solvents.

Purification Decision Matrix

Before selecting a protocol, assess your crude mixture's profile.

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude purity.

Protocol A: Fractional Crystallization (Recommended)

This is the most scalable method. It exploits the higher melting point of the para-isomer compared to the ortho-isomer.

Prerequisites:

-

Crude material should be free of bulk reaction solvents.

-

Estimated Melting Point of Target: ~40–55°C (Analogous to 4-ethylphenol and 4-(2-methoxyethyl)phenol [1, 2]).

Solvent System:

-

Primary Solvent: Toluene or Chlorobenzene (Good solubility at high temp).

-

Anti-Solvent: n-Heptane or Hexane (Induces precipitation).

Step-by-Step Workflow:

-

Dissolution:

-

Place crude solid/oil in a flask.

-

Add Toluene (approx. 1-2 mL per gram of crude).

-

Heat to 60–70°C until fully dissolved. If the solution is dark/tarry, treat with activated carbon for 15 mins and filter hot.

-

-

Nucleation:

-

Slowly add n-Heptane dropwise to the hot solution until a faint turbidity (cloudiness) persists.

-

Add a few drops of Toluene to clear it again.

-

-

Cooling Cycle:

-

Allow the mixture to cool to room temperature (25°C) slowly (over 2 hours) with gentle stirring. Rapid cooling traps the ortho-oil.

-

Once at RT, transfer to a fridge (4°C) for 4 hours.

-

Critical Step: If the product "oils out" instead of crystallizing, scratch the glass or add a seed crystal of pure material.

-

-

Filtration:

-

Filter the solids using a vacuum Buchner funnel.

-

Wash: Wash the cake with cold (0°C) n-Heptane/Toluene (9:1 ratio). The ortho-isomer remains in the mother liquor.

-

-

Drying:

-

Dry under vacuum (<10 mbar) at 30°C.

-

Protocol B: Flash Chromatography (Polishing)

Use this if crystallization fails or if the ortho-isomer content is >15%.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexane/Ethyl Acetate (Gradient).

| Gradient Step | Solvent Ratio (Hex:EtOAc) | Target Elution | Notes |

| Equilibration | 100:0 | None | Flushes non-polar impurities. |

| Isomer Separation | 95:5 to 90:10 | Ortho-Isomer | Ortho elutes first due to intramolecular H-bonding (lower polarity). |

| Product Elution | 85:15 to 80:20 | Para-Isomer | Target elutes here. |

| Flush | 50:50 | Polar Tars | Removes polymerized phenols. |

Technical Insight: The ortho-isomer travels faster on silica because its hydroxyl group is partially "occupied" by the difluoroethyl side chain (or sterically hindered), reducing its interaction with the silanol groups on the silica surface.

Troubleshooting & FAQs

Q1: My product is "oiling out" during crystallization. What is happening?

Diagnosis: This occurs when the temperature drops too fast or the impurity profile is too high, lowering the melting point below the solution temperature (eutectic formation). Fix:

-

Re-heat to dissolve the oil.

-

Add more solvent (Toluene) to dilute the mixture.

-

Seed the solution at a higher temperature (30–35°C).

-

Cool much slower (wrap the flask in foil/towel).

Q2: Can I use distillation to separate the isomers?

Analysis: While possible, it is difficult.

-

Ortho-phenols generally boil 10–20°C lower than para-phenols due to reduced intermolecular hydrogen bonding.

-

Risk: Phenols are prone to oxidation and thermal polymerization at high temperatures.

-

Recommendation: Use vacuum distillation (high vacuum, <5 mbar) only to remove bulk heavy tars or light solvents. Do not rely on it for isomeric separation unless you have a high-efficiency fractionating column (>20 theoretical plates).

Q3: The product has a pink/reddish hue after purification.

Diagnosis: Phenols oxidize rapidly in air to form quinones, which are highly colored. Fix:

-

Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon).

-

Add a trace amount of sodium dithionite or sodium bisulfite to the aqueous wash during workup to reduce quinones back to phenols.

Process Visualization: Crystallization Cycle

Figure 2: Fractional crystallization workflow for maximizing yield and purity.

References

-

PubChem. (2025).[1] 4-(2-Methoxyethyl)phenol Physical Properties. National Library of Medicine.[2] Retrieved from [Link]

-

Wikipedia. (2025). 4-Ethylphenol Properties and Data. Retrieved from [Link]

-

European Patent Office. (1991). Method for producing 4-(2'-methoxyethyl)phenol (EP 0449602 A1).[3] Retrieved from

-